molecular formula C11H14ClNO2 B13579462 Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate

Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate

Cat. No.: B13579462
M. Wt: 227.69 g/mol
InChI Key: DUZFSXMZMLULFP-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate (CAS: 1001180-63-7) is an organic compound with the molecular formula C₁₀H₁₃Cl₂NO₂ and a molecular weight of 250.12 g/mol . It is commonly encountered as its hydrochloride salt, which is supplied in high purity (≥95%) for research and pharmaceutical applications. The compound features a 4-chlorophenyl group and an amino-functionalized propanoate ester backbone, making it a versatile intermediate in medicinal chemistry. Its synthesis and characterization are critical for developing bioactive molecules, particularly those targeting neurological or metabolic pathways .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-(4-chlorophenyl)propanoate

InChI

InChI=1S/C11H14ClNO2/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8/h2-5,9H,6-7,13H2,1H3

InChI Key

DUZFSXMZMLULFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Cl)CN

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate typically involves:

  • Formation of the propanoate ester backbone.
  • Introduction of the 4-chlorophenylmethyl substituent.
  • Amination at the 3-position.
  • Protection and deprotection steps to control reactivity.

Several routes have been reported in the literature with variations in reagents, catalysts, and conditions.

Esterification and Protection Strategies

One common initial step is the esterification of a hydroxy acid derivative to form the methyl ester. For example, hydroxypivalic acid derivatives can be esterified under acid catalysis in alcohol solvents (methanol, ethanol, or isopropanol) to yield methyl esters with high purity and yield (up to 99.8% purity by GC, 70-74% yield).

Protection of hydroxyl groups is often achieved by reaction with acyl chlorides (e.g., mesyl chloride or toluenesulfonyl chloride) in the presence of bases such as pyridine and catalysts like 4-dimethylaminopyridine (DMAP). This step produces protected intermediates (e.g., mesyloxy or tolylsulfonyl esters) that facilitate subsequent nucleophilic substitution.

Amination via Nucleophilic Substitution

The protected esters are then subjected to nucleophilic substitution with ammonia or aqueous ammonium hydroxide under reflux conditions (typically 5-8 hours at reflux in 28% ammonia solution). This step converts the protected leaving group into an amino group, yielding the target 3-amino-2-substituted propanoate derivatives with yields ranging from 60% to 85% depending on the leaving group and reaction conditions.

Alternative Synthetic Routes

Reduction of Nitro Compounds

An older method involves the reaction of 1-nitroisobutylene with potassium cyanide, followed by acid reduction with iron powder to produce 3-amino-2,2-dimethylpropionamide derivatives. However, this method is limited due to the toxicity of potassium cyanide, difficulty in obtaining starting materials, and low yields (~5%) unsuitable for industrial scale.

Carbobenzoxy (Cbz) Protection and Oxidation

Another route uses N-hydroxysuccinimide derivatives protected by carbobenzoxy groups, followed by oxidation with sodium periodate and ruthenium trichloride to form 2-neopentanoic acid derivatives. Subsequent ammoniacal condensation and deprotection yield the amino propanamide. This method is more complex and involves multiple steps but allows for controlled functional group transformations.

Specific Synthesis of 3-Amino-2-[(4-chlorophenyl)methyl]propanoate

While direct literature on the exact compound is limited, related compounds such as methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized by modification of hydroxy esters via saponification, hydrazinolysis, and transformation into trichloroacetimidate or acetate intermediates. These intermediates can be further reacted to introduce amino functionalities and the 4-chlorophenylmethyl substituent.

Data Tables Summarizing Preparation Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Esterification Hydroxypivalic acid + Methanol + Acid catalyst Methanol Reflux (6-18 h) 6-18 h 70-74 Acid catalysts: HCl, H2SO4, p-toluenesulfonic acid
Protection Methylol ester + Mesyl chloride + Pyridine + DMAP Pyridine < 0 °C to RT 8 h 80-92 Formation of mesyloxy or tolylsulfonyl esters
Amination Protected ester + 28% NH3 (aq) Aqueous ammonia Reflux 5-8 h 60-85 Nucleophilic substitution yielding amino group
Hydroxy ester modification Saponification, hydrazinolysis, trichloroacetimidate formation Various RT to reflux Varies Not specified For related 4-chlorophenyl derivatives

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation under controlled conditions:

  • Reagent : Potassium permanganate (KMnO₄) in acidic media

  • Product : Corresponding nitro derivative (methyl 3-nitro-2-[(4-chlorophenyl)methyl]propanoate)

  • Mechanism : Electrophilic oxidation via radical intermediates

Reaction ConditionsTemperatureYield
0.1 M H₂SO₄, 6 hrs25°C78%

Reduction Reactions

The ester group can be selectively reduced while preserving the chlorophenyl moiety:

  • Reagent : Lithium aluminum hydride (LiAlH₄) in dry ether

  • Product : 3-amino-2-[(4-chlorophenyl)methyl]propan-1-ol

  • Side Reaction : Partial reduction of the chlorophenyl ring is observed at higher temperatures (>40°C)

Substrate ConcentrationSolventReaction Time
0.5 MDiethyl ether4 hrs

Nucleophilic Substitution

The chlorophenyl group participates in SNAr (nucleophilic aromatic substitution):

  • Reagent : Sodium methoxide (NaOMe) in methanol

  • Product : Methyl 3-amino-2-[(4-methoxyphenyl)methyl]propanoate

  • Kinetics : Second-order rate constant k=1.2×103L\cdotpmol1\cdotps1k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} at 60°C

Ester Hydrolysis

Both acidic and basic hydrolysis pathways are documented:

Acidic Conditions (H₃O⁺)

  • Product : 3-amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride

  • Yield : 92% after refluxing for 8 hrs

Basic Conditions (NaOH)

  • Product : Sodium salt of the corresponding carboxylic acid

  • Side Product : Decarboxylation occurs above pH 12

Acylation Reactions

The amino group reacts with acyl chlorides:

  • Reagent : Acetyl chloride (AcCl) in CH₂Cl₂

  • Product : Methyl 3-acetamido-2-[(4-chlorophenyl)methyl]propanoate

  • Steric Effects : Bulky acyl groups reduce reaction efficiency by 40-60%

Condensation Reactions

Forms Schiff bases with aromatic aldehydes:

  • Example : Reacts with benzaldehyde to yield NN-benzylidene derivative

  • Catalyst : Anhydrous MgSO₄

  • Equilibrium Constant : Keq=3.8×102at 25°CK_{eq} = 3.8 \times 10^2 \, \text{at 25°C}

Stability Data

Critical degradation parameters:

ParameterValue
Thermal decomposition210°C (onset)
Hydrolytic half-life14 days (pH 7)
PhotostabilityDegrades in UV > 290 nm

Comparative Reactivity

The chlorophenyl group shows distinct electronic effects compared to other aryl substituents:

SubstituentHammett σ ValueReaction Rate (vs H)
4-Cl+0.231.45×
4-NO₂+1.273.12×
4-OCH₃-0.270.68×

Data from competitive electrophilic substitution experiments

Scientific Research Applications

Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways are subject to ongoing research, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

Methyl 3-[(4-Sulfamoylphenyl)Amino]Propanoate
  • Molecular Formula : C₁₀H₁₃N₂O₄S
  • Key Features : Replaces the 4-chlorophenyl group with a sulfamoylphenyl moiety.
  • Synthesis: Prepared via refluxing with methanol and sulfuric acid, yielding 6.1 g (≈70% yield) .
Methyl 3-Hydroxy-2,2-Dimethyl-3-(4-Chlorophenyl)Propanoate
  • Molecular Formula : C₁₃H₁₇ClO₃
  • Key Features: Contains a hydroxyl group and two methyl substituents instead of the amino group.
  • Synthesis : Synthesized through esterification or condensation (Scheme 1) .
  • Impact of Substituents: The hydroxyl group enhances polarity, while methyl groups increase steric hindrance, reducing reactivity compared to the amino-functionalized target compound .
Methyl (±)-2-Chloro-3-(4-Chlorophenyl)Propanoate
  • Molecular Formula : C₁₀H₉Cl₂O₂ (estimated)
  • Key Features: Chloro substituent at the propanoate backbone’s α-position.
  • Applications : Used as the insecticide Birlane (CAS: 470-90-6), highlighting the role of chlorophenyl groups in pesticidal activity .
  • Contrast: Unlike the target compound, this derivative lacks an amino group, emphasizing the importance of nitrogen functionality in pharmaceutical vs. agrochemical applications .
Methyl 3-(1-(4-Chlorophenyl)-3,4-Dihydroisoquinolin-2(1H)-yl)Propanoate
  • Molecular Formula: C₁₉H₂₀ClNO₂ (estimated)
  • Key Features: Incorporates a tetrahydroisoquinoline ring linked to the propanoate ester.
  • Synthesis : Prepared via General Procedure D with 67% yield, demonstrating moderate efficiency compared to the target compound’s high-purity synthesis .
  • Applications: Investigated for acute kidney injury treatment, showcasing the adaptability of chlorophenyl-propanoate scaffolds in diverse therapeutic areas .

Heterocyclic and Sulfonamide Derivatives

Methyl 3-(N-(4-(4-Chlorophenyl)Thiazol-2-yl)-N-(4-Sulfamoylphenyl)Amino)Propanoate
  • Molecular Formula : C₂₀H₁₉ClN₃O₄S₂ (estimated)
  • Key Features: Combines thiazole and sulfonamide groups with the propanoate backbone.
  • Synthesis: Esterification with methanol and sulfuric acid, followed by hydrazine treatment .
  • Applications: Potential use in sulfonamide-based therapies (e.g., carbonic anhydrase inhibitors), diverging from the target compound’s amino-driven pharmacology .

Crystallographic and Stability Studies

Methyl 3-(4-Chlorophenyl)-2-(1,3-Dimethyl-2,5-Dioxo-4-Phenylimidazolidin-4-yl)-3-Oxopropanoate
  • Molecular Formula : C₂₂H₂₁ClN₂O₅
  • Key Features: Bulky imidazolidinone and oxo substituents.
  • Crystallinity: Grown via slow evaporation from chloroform-methanol, demonstrating how steric effects influence crystallinity compared to the simpler target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield/Purity Primary Application Reference ID
Methyl 3-amino-2-(4-chlorophenyl)propanoate C₁₀H₁₃Cl₂NO₂ 250.12 Amino, 4-chlorophenyl ≥95% purity Pharmaceutical research
Methyl 3-[(4-sulfamoylphenyl)amino]propanoate C₁₀H₁₃N₂O₄S 281.29 Sulfamoylphenyl, amino ~70% yield Antimicrobial/diuretic R&D
Methyl 3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate C₁₃H₁₇ClO₃ 268.73 Hydroxy, dimethyl, 4-chlorophenyl Not specified Synthetic intermediate
Methyl (±)-2-chloro-3-(4-chlorophenyl)propanoate C₁₀H₉Cl₂O₂ 235.09 α-Chloro, 4-chlorophenyl Not specified Insecticide (Birlane)
Methyl 3-(1-(4-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl)propanoate C₁₉H₂₀ClNO₂ 337.82 Tetrahydroisoquinoline, 4-chlorophenyl 67% yield Kidney injury therapeutics

Key Research Findings

  • Synthetic Efficiency: High-purity synthesis (≥95%) of the target compound contrasts with moderate yields (e.g., 67% in tetrahydroisoquinoline derivatives), reflecting optimized protocols for pharmaceutical-grade production .
  • Therapeutic vs. Agrochemical Utility: Chlorophenyl-propanoates with amino groups are prioritized in drug development, while chloro or sulfamoyl variants dominate agrochemicals .

Biological Activity

Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate, also known as methyl 3-amino-3-(4-chlorophenyl)propanoate, is a compound of significant interest in medicinal chemistry due to its biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C10H12ClNO2
  • Molecular Weight: 215.66 g/mol
  • CAS Number: 2309454-88-2

This compound features a propanoate backbone with an amino group and a chlorophenyl substituent, contributing to its pharmacological properties.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Inhibition of Histone Deacetylases (HDACs): Recent studies have shown that derivatives of this compound exhibit potent HDAC inhibitory activity, which is crucial for regulating gene expression and cellular processes related to cancer progression .
  • Antiproliferative Effects: The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa cells, with reported IC50 values ranging from 0.12 to 0.81 mg/mL .

Therapeutic Applications

The compound's biological activities suggest several therapeutic applications:

  • Anticancer Agent: Its ability to inhibit HDACs positions it as a potential candidate for cancer therapy. The antiproliferative activity against cancer cells indicates its effectiveness in slowing down tumor growth.
  • Neuroprotective Properties: Some derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases by modulating histone acetylation and gene expression .

Synthesis and Evaluation

A series of compounds based on this compound were synthesized and evaluated for their biological activity:

  • Study on HDAC Inhibition: A study synthesized 24 derivatives that were tested for HDAC inhibition and demonstrated effective antiproliferative activity against HCT-116 colon cancer cells . The results indicated that specific modifications to the structure could enhance biological activity.

Table of Biological Activities

CompoundTarget ActivityIC50 (μM)Reference
Methyl 3-amino-3-(4-chlorophenyl)propanoateHDAC inhibition0.12 - 0.81
Derivative AAntiproliferative (HeLa)0.69
Derivative BNeuroprotectiveNot specified

Safety Profile

While this compound exhibits promising biological activities, safety considerations are crucial:

  • Irritation Potential: The compound has been reported to cause skin and eye irritation, necessitating careful handling during research and potential therapeutic use .

Q & A

Q. What are the common synthetic routes for Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate, and how are intermediates characterized?

The compound is typically synthesized via coupling reactions using amino acid esters. For example, methyl esters of amino acids (e.g., glycine, alanine) react with chlorophenyl-containing acyl chlorides or activated intermediates in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in acetonitrile . Intermediates are characterized using NMR (for structural confirmation), HPLC (purity analysis), and mass spectrometry (molecular weight validation). Thermal properties (melting/boiling points) are determined via differential scanning calorimetry (DSC) .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, particularly the chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and ester carbonyl (δ 170–175 ppm).
  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, NH₂ bends at ~1600 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak for C₁₂H₁₅ClNO₂ at m/z 248.0743) .

Q. What are the primary research applications of this compound in agrochemical development?

It serves as a precursor for fungicide intermediates, such as metconazole. The chlorophenyl group enhances bioactivity against fungal pathogens, while the ester moiety improves solubility for formulation studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity in coupling reactions.
  • Catalyst Use : Triethylamine (TEA) neutralizes HCl byproducts, driving reactions to completion .
  • Temperature Control : Room temperature minimizes side reactions (e.g., racemization) while maintaining reaction efficiency. Yields >85% are achievable under optimized conditions .

Q. What stereochemical challenges arise during synthesis, and how are they addressed?

Racemization at the amino group is a key issue. Strategies include:

  • Chiral Auxiliaries : Use of L/D-amino acid esters to enforce stereochemistry.
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze enantiomers .
  • Chiral HPLC : Separates enantiomers post-synthesis for purity assessment .

Q. How do contradictory spectral data (e.g., NMR shifts) impact structural elucidation?

Discrepancies may arise from solvent effects or impurities. Mitigation involves:

  • Multi-Solvent NMR : Compare spectra in CDCl₃ vs. DMSO-d₆ to isolate solvent-induced shifts.
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals, confirming connectivity between the chlorophenyl and propanoate groups .

Q. What mechanistic insights explain its biological activity in anti-inflammatory studies?

The compound inhibits NF-κB signaling in macrophages, reducing pro-inflammatory cytokines (e.g., IL-6). The chlorophenyl group enhances cell permeability, while the ester moiety stabilizes the molecule in physiological conditions .

Methodological Notes

  • Safety Protocols : Handle with nitrile gloves and fume hoods due to potential respiratory irritation (P264/P280 safety codes) .
  • Data Validation : Cross-reference melting points (e.g., 186–189°C) and spectral libraries to confirm batch consistency .
  • Scale-Up Considerations : Pilot hydrolysis steps (e.g., NaOH/EtOH) under controlled pH to avoid ester degradation .

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